molecular formula C19H18N4O3 B2851060 N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide CAS No. 1448066-50-9

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2851060
CAS No.: 1448066-50-9
M. Wt: 350.378
InChI Key: QZCGHXKCBLAHBU-UHFFFAOYSA-N
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Description

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is a compound that features a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCGHXKCBLAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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